1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl-

Description

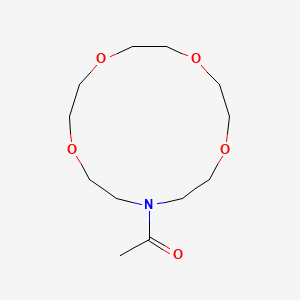

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- is a macrocyclic azacrown ether characterized by a 15-membered ring containing four oxygen atoms, one nitrogen atom, and an acetyl group substituted at the nitrogen position. This structural motif combines the ion-binding properties of crown ethers with the versatility of nitrogen-based functionalization, enabling applications in molecular sensing, catalysis, and supramolecular chemistry. The acetyl group enhances lipophilicity and modulates electronic properties, making the compound suitable for selective metal ion recognition and fluorescence-based detection systems .

Properties

CAS No. |

138965-70-5 |

|---|---|

Molecular Formula |

C12H23NO5 |

Molecular Weight |

261.31 g/mol |

IUPAC Name |

1-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethanone |

InChI |

InChI=1S/C12H23NO5/c1-12(14)13-2-4-15-6-8-17-10-11-18-9-7-16-5-3-13/h2-11H2,1H3 |

InChI Key |

LDDZLZKQCHQDKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCOCCOCCOCCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE typically involves the cyclization of linear precursors containing ethylene glycol units and an amine group. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the reaction can be carried out in the presence of a strong acid like hydrochloric acid or a strong base like sodium hydroxide, under reflux conditions to promote the formation of the macrocyclic ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with fewer oxygen functionalities.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions, facilitating studies on metal-ligand interactions.

Biology: Employed in the study of biological systems where metal ion transport and binding are crucial, such as in enzyme catalysis and ion channel function.

Medicine: Investigated for its potential use in drug delivery systems, where its ability to form complexes with metal ions can be utilized to transport therapeutic agents.

Industry: Utilized in the development of sensors and separation technologies, where its selective binding to metal ions can be exploited for analytical and purification purposes.

Mechanism of Action

The mechanism of action of 1-(1,4,7,10-TETRAOXA-13-AZACYCLOPENTADECAN-13-YL)ETHAN-1-ONE involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the macrocyclic ring act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications such as catalysis, ion transport, and sensing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of azacrown ethers and macrocyclic derivatives. Key comparisons include:

| Compound | Key Substituents | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl- | Acetyl group at N | C₁₄H₂₅NO₆ (estimated) | ~309.35 g/mol | Fluorescent Fe³⁺ sensing ; enhanced lipophilicity for cellular imaging . |

| Aza-15-crown-5 (CAS 66943-05-3) | Unsubstituted N | C₁₀H₂₁NO₄ | 219.28 g/mol | Basic ionophore for alkali/alkaline earth metals; lacks functional groups for conjugation . |

| DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Four acetic acid groups | C₁₂H₂₄N₄O₈ | 368.35 g/mol | High-affinity chelator for lanthanides and radiometals (e.g., Gd³⁺) in medical imaging . |

| 1,4,7,10-Tetraoxa10trögerophane | Tröger’s base scaffold | C₂₀H₂₂N₂O₄ (estimated) | ~354.40 g/mol | Anticancer activity (IC₅₀ = 92.7 µg/ml against colon cancer) . |

| 13-Phenyl-1,4,7,10-tetraoxa-13-azacyclopentadecane | Phenyl group at N | C₁₇H₂₅NO₄ | 307.38 g/mol | Sodium ion complexation studied via EPR; spin-labeled for spectroscopic analysis . |

Functional Comparison

Ion Selectivity :

- The acetylated azacrown ether shows selectivity for Fe³⁺ due to its conjugated rhodamine B moiety, enabling turn-on fluorescence .

- DOTA exhibits broad-spectrum affinity for trivalent metals (e.g., Gd³⁺, In³⁺) but requires carboxylate groups for coordination .

- Unsubstituted aza-15-crown-5 binds Na⁺/K⁺ but lacks specificity for transition metals .

Biological Activity :

Thermodynamic Stability :

Research Findings and Data

Fluorescent Sensing Performance

| Probe | Target Ion | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|

| Rhodamine B-conjugated acetyl-azacrown | Fe³⁺ | 54 nM | 0–50 µM | |

| Naphthalimide-rhodamine (non-azacrown) | Hg²⁺/Fe³⁺ | 80 nM | 0–100 µM |

Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ |

|---|---|---|

| 1,4,7,10-Tetraoxa10trögerophane | Colon cancer | 92.7 µg/ml |

| Doxorubicin (control) | Colon cancer | 0.1 µg/ml |

Biological Activity

1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl (commonly referred to as TAA) is a macrocyclic compound characterized by its unique structural features, including both nitrogen and oxygen atoms within a cyclic framework. This compound belongs to the crown ether family and exhibits significant biological activity through its ability to coordinate with metal ions and interact with biomolecules.

Structural Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 241.32 g/mol

- SMILES Notation : C1COCCOCCOCCOCCN1

- InChI Key : BJUOQSZSDIHZNP-UHFFFAOYSA-N

Biological Activity Overview

TAA's biological activity is primarily attributed to its coordination chemistry and ability to form stable complexes with various metal ions. This section summarizes key findings related to its biological interactions.

Metal Ion Coordination

TAA has been shown to effectively bind with metal ions such as copper(II) and nickel(II). These interactions enhance the reactivity of the metal ions, making TAA a potential candidate for applications in catalysis and sensing technologies. The binding affinity of TAA for these ions can influence various biochemical pathways, particularly those related to metal ion homeostasis.

Interaction with Biological Molecules

TAA's macrocyclic structure allows it to interact with enzymes and receptors. Studies indicate that TAA can alter the conformation and activity of these biomolecules, potentially leading to therapeutic implications. For example, its interaction with metalloproteins may affect enzyme activity and cellular signaling pathways.

Case Studies on Biological Applications

Several studies have explored the biological applications of TAA:

- Antioxidant Activity : Research has indicated that TAA exhibits antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Metal Ion Transport : In vitro studies have demonstrated that TAA can facilitate the transport of essential metal ions across cellular membranes, highlighting its potential role in drug delivery systems .

- Potential Anticancer Properties : Preliminary studies suggest that TAA may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Coordination Chemistry Data

| Metal Ion | Binding Mode | Stability Constant (log K) |

|---|---|---|

| Copper(II) | Monodentate | 5.12 |

| Nickel(II) | Bidentate | 4.87 |

Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Metal ion transport | Enhanced cellular uptake | |

| Anticancer | Inhibition of cell proliferation |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4,7,10-Tetraoxa-13-azacyclopentadecane, 13-acetyl-, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via acid-induced retro-Asinger reactions followed by sequential condensations, as demonstrated in the synthesis of structurally similar azacrown ethers. Key steps include:

- Using anhydrous THF and NaH as a base to minimize side reactions .

- Purification via silica gel column chromatography with cyclohexane/ethyl acetate (5:5) to achieve high purity (>95%) .

- Monitoring reaction progress with TLC and NMR to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- 13C NMR : Predicts carbon environments, particularly for acetyl and oxygen/ether linkages (δ 170–180 ppm for carbonyl groups) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- IR Spectroscopy : Identifies C=O stretches (~1700 cm⁻¹) and ether C-O vibrations (~1100 cm⁻¹) .

Q. How should researchers handle safety considerations during synthesis?

- Methodological Answer :

- Use inert atmospheres (argon) for reactions involving NaH to prevent explosive side reactions .

- Avoid LiAlH4, as analogous crown ethers show inertness under such conditions, reducing decomposition risks .

- Follow non-hazardous classification guidelines per EU regulations (e.g., CLP/GHS) for waste disposal .

Advanced Research Questions

Q. How can acid-catalyzed retro-Asinger reactions improve synthesis scalability and yield?

- Methodological Answer :

- Mechanistic studies suggest that retro-Asinger steps regenerate reactive intermediates, enabling iterative cyclization. Optimize by:

- Adjusting acid strength (e.g., HCl vs. H2SO4) to balance reaction rate and byproduct formation .

- Using HMPA as a coordinating solvent to stabilize transition states during cyclization .

- Scale-up trials with continuous-flow reactors may enhance yield reproducibility .

Q. What strategies resolve contradictions in complexation efficiency data with transition metals?

- Methodological Answer :

- pH-Dependent Studies : Vary pH (2–12) to assess protonation effects on the nitrogen lone pair, which modulates metal binding .

- X-ray Crystallography : Resolve structural ambiguities by co-crystallizing the compound with target metals (e.g., Cu²+ or Fe³+) .

- Competitive Titration : Compare binding constants (log K) with EDTA or cyclen analogs to quantify selectivity .

Q. How can computational models predict host-guest behavior with biomolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model interactions with amino acids (e.g., lysine or histidine) .

- DFT Calculations : Optimize geometries for acetyl group conformers and evaluate electrostatic potential maps for binding hotspots .

- Validate predictions with ITC (Isothermal Titration Calorimetry) to correlate ΔG and ΔH with simulation data .

Q. What comparative approaches validate the inertness of this compound under reducing conditions?

- Methodological Answer :

- Controlled Reduction Experiments : Treat with LiAlH4 in refluxing ether (4+ hours) and monitor via GC-MS for decomposition products .

- Stability Screening : Expose to NaBH4, DIBAL-H, or catalytic hydrogenation (Pd/C) to identify robust functional groups (e.g., acetyl stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.